molecular formula C15H17FN4O B2461361 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1797082-65-5

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2461361
CAS No.: 1797082-65-5
M. Wt: 288.326
InChI Key: ZWSMZCZKXUGSRU-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
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Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural components. It features a pyrimidine ring substituted with a dimethylamino group, linked to a 4-fluorophenyl moiety through an acetamide functional group. This structural configuration is essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has shown:

  • Inhibition of NAPE-PLD : The compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs). This inhibition has been linked to modulation of emotional behaviors and neuroprotective effects in animal models .
  • Topoisomerase II Inhibition : Similar compounds have demonstrated inhibitory effects on topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests that the compound may also exhibit anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the pyrimidine ring and substituents can significantly enhance potency:

ModificationEffect on Activity
Replacement of morpholine with smaller groupsIncreased potency by 10-fold
Introduction of electron-donating groupsEnhanced anti-inflammatory activity
Variations in the phenyl substituentAltered inhibitory effects on specific enzymes

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of similar compounds.

Case Studies and Experimental Findings

  • Neuroprotective Effects : A study demonstrated that the inhibition of NAPE-PLD by this compound led to decreased levels of NAEs in the brains of mice, which correlated with improved emotional behavior in stress-induced models .
  • Anticancer Activity : In vitro studies showed that related compounds induced G2/M cell cycle arrest and apoptosis in various human cancer cell lines, including MGC-803 and HeLa cells. The mechanism involved interference with topoisomerase II activity .
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to significantly reduce levels of COX-2 and iNOS, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMZCZKXUGSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.